Enhanced CDK2/Cyclin E and CDK9/Cyclin T1 Kinase Inhibition: 2-(Ethylthio)pyridine-3-carbonitrile Derivatives Outperform Methylthio Analogs
In a 2024 structure–activity relationship (SAR) study of 2-thioalkylpyridine-3-carbonitrile derivatives, the ethylthio-substituted compound (compound 2) demonstrated superior kinase inhibitory potency and selectivity compared to the methylthio analog (compound 1). Against CDK2/cyclin E, the ethylthio derivative achieved 79% inhibition at 10 µM (IC₅₀ = 4.0 ± 0.3 µM), while the methylthio analog achieved only 66% inhibition under identical conditions [1]. Against CDK9/cyclin T1, the ethylthio derivative exhibited 74% inhibition (IC₅₀ = 5.0 ± 0.2 µM) versus 71% for the methylthio analog [1]. The ethylthio derivative also demonstrated markedly improved selectivity for CDK2 over GSK3β compared to the methylthio analog, indicating that the extended alkyl chain enhances both potency and target discrimination [1].
| Evidence Dimension | CDK2/Cyclin E inhibition at 10 µM |
|---|---|
| Target Compound Data | 79% inhibition; IC₅₀ = 4.0 ± 0.3 µM |
| Comparator Or Baseline | 2-(Methylthio)pyridine-3-carbonitrile derivative (compound 1): 66% inhibition |
| Quantified Difference | 13 percentage-point increase in inhibition; reduced IC₅₀ value |
| Conditions | In vitro kinase inhibition assay; 10 µM compound concentration |
Why This Matters
For procurement in kinase inhibitor discovery programs, the 13 percentage-point potency gain and improved selectivity translate to a superior starting point for hit-to-lead optimization compared to methylthio analogs.
- [1] Dashyan, S. Sh., Babaev, E. V., Ayvazyan, A. G., Mamyan, S. S., Paronikyan, E. G., Nikoghosyan, T. A., Hunanyan, L. S., & Paronikyan, R. G. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry, 107435. Table 1, compounds 1 and 2. View Source
